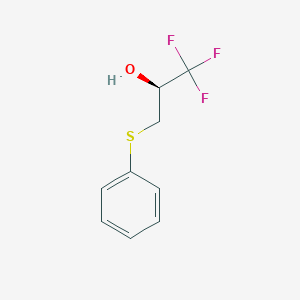

(2S)-1,1,1-trifluoro-3-(phenylsulfanyl)-2-propanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

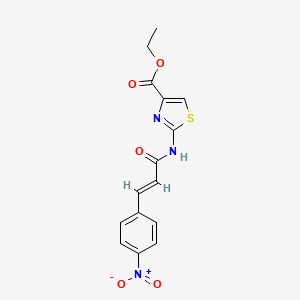

“(2S)-1,1,1-trifluoro-3-(phenylsulfanyl)-2-propanol” is a chemical compound that contains a trifluoro group, a phenylsulfanyl group, and a propanol group. The (2S) indicates that it is a chiral molecule with a specific spatial arrangement of these groups .

Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the trifluoro group, the phenylsulfanyl group, and the propanol group onto a suitable starting molecule. The exact methods would depend on the specific reactions used .Molecular Structure Analysis

The molecule contains a trifluoro group, which is highly electronegative and would pull electron density towards itself. The phenylsulfanyl group is a sulfur-containing group attached to a phenyl ring, which could participate in various chemical reactions .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the phenylsulfanyl group could potentially undergo oxidation or reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the trifluoro group could make the compound more resistant to reactions, while the phenylsulfanyl group could make it more reactive .科学的研究の応用

Anti-viral Applications

The compound has been used in the design and synthesis of spirooxindole-based phenylsulfones, which have shown significant anti-viral applications towards COVID-19 . The one-pot multi-component [3+2] cycloaddition reaction approach was employed for the synthesis of these new materials .

Synthesis of Sulfonyl Fluorides

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . The compound can be used in direct fluorosulfonylation with fluorosulfonyl radicals, which has emerged as a concise and efficient approach for producing sulfonyl fluorides .

Anti-cancer Applications

The compound has been evaluated for its in vitro anticancer activity by the National Cancer Institute (NCI, USA) against 60 human cancer cell lines representing nine tumor panels, including leukemia and melanoma, and cancers of the non-small cell lung, colon, central nervous system, ovarian, renal, prostate, and breast .

Drug Discovery

The compound’s ability to form sulfonyl fluorides has made it a valuable tool in drug discovery . Sulfonyl fluorides are versatile and reactive electrophiles that have been used in the development of covalent drugs .

Chemical Biology

In chemical biology, the compound is used in the synthesis of sulfonyl fluorides, which are used as probes to study protein function in living systems .

Materials Science

In materials science, the compound is used in the synthesis of sulfonyl fluorides, which have found applications in the development of new materials .

特性

IUPAC Name |

(2S)-1,1,1-trifluoro-3-phenylsulfanylpropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3OS/c10-9(11,12)8(13)6-14-7-4-2-1-3-5-7/h1-5,8,13H,6H2/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCPXRBHWUYVMRH-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)SC[C@H](C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-1,1,1-trifluoro-3-(phenylsulfanyl)-2-propanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B3007777.png)

![N-(2-fluorophenyl)-N-methyl-2-(1-methyl-2,4-dioxo-7-phenyl-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B3007779.png)

![(2Z)-6-bromo-2-[(4-fluoro-3-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B3007786.png)

![3-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B3007793.png)

![[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl][5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone](/img/structure/B3007796.png)